![molecular formula C4H7NO B096785 n-Allylformamide CAS No. 16250-37-6](/img/structure/B96785.png)
n-Allylformamide
Overview
Description
n-Allylformamide: is an organic compound with the molecular formula C4H7NO . It is a colorless to pale yellow liquid with a slightly pungent odor. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Mechanism of Action
Mode of Action
It’s known that formamide derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics
Result of Action
Some formamide derivatives have been shown to exhibit antiproliferative activities against certain cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Allylformamide can be synthesized through the reaction of formamide with allyl alcohol. The reaction typically involves heating formamide and allyl alcohol in the presence of an acid catalyst. The general reaction is as follows:
CH2=CHCH2OH+HCONH2→CH2=CHCH2NHC(O)H
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: n-Allylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Acid catalysts such as sulfuric acid or nitric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted formamides.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
n-Allylformamide derivatives have been synthesized and evaluated for their anticancer properties. Studies indicate that modifications to the this compound structure can enhance cytotoxicity against cancer cell lines. For instance, a series of this compound derivatives were tested for their activity against human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines, showing promising results in inhibiting cell proliferation.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound Derivative 1 | 15 | MCF-7 |
This compound Derivative 2 | 20 | A-549 |
2. Enzyme Inhibition
this compound has been explored as a potential inhibitor of various enzymes, including dihydrofolate reductase (DHFR). Research indicates that certain derivatives exhibit significant inhibition of DHFR, which is crucial for the development of antimicrobial and anticancer agents. The binding interactions were characterized using molecular docking studies.
3. Neuroprotective Effects
Recent studies have suggested that this compound derivatives may possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease. Compounds targeting acetylcholinesterase and beta-secretase enzymes have shown potential in improving cognitive function in preclinical models.
Applications in Materials Science
1. Polymer Chemistry
this compound is utilized as a monomer in the synthesis of polymeric materials. Its ability to undergo polymerization reactions allows for the creation of novel polymers with tailored properties for specific applications, including coatings and adhesives.
2. Surface Modification
The compound has been applied in surface modification processes to enhance adhesion properties of substrates. By incorporating this compound into surface coatings, researchers have achieved improved performance in terms of durability and resistance to environmental factors.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of this compound derivatives demonstrated their efficacy against MCF-7 cells. The research involved synthesizing various derivatives and performing cytotoxicity assays, revealing that specific substitutions on the allylic group significantly increased anticancer activity.
Case Study 2: Enzyme Inhibition Mechanism
In another investigation, the enzyme inhibition potential of this compound was assessed through kinetic studies. The findings indicated that certain derivatives act as competitive inhibitors of DHFR, providing insights into their mechanism of action and paving the way for further drug development.
Comparison with Similar Compounds
- n-Methylformamide
- n,n-Dimethylformamide
- n-Benzylformamide
Comparison: n-Allylformamide is unique due to its allyl group, which imparts different reactivity compared to other formamides. The presence of the allyl group allows for additional reactions such as polymerization and cross-linking, making it valuable in industrial applications.
Biological Activity
n-Allylformamide (AF) is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its structure, which includes an allyl group (a three-carbon chain with a double bond) attached to a formamide functional group. Its chemical formula is , and it can be represented as follows:
This structure is crucial for its reactivity and interaction with biological systems.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity. In a study conducted by researchers at Brock University, AF was tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The results indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
2. Anticancer Effects
Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that AF can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway, leading to programmed cell death .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Caspase activation |
HT-29 (Colon) | 30 | Mitochondrial pathway modulation |
3. Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. In a model of neurodegeneration, AF was shown to reduce oxidative stress markers and improve neuronal survival rates . This raises the possibility of its use in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential .
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The study found that concentrations above 20 µM significantly increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer therapeutic .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Oxidative Stress Reduction : Scavenging of free radicals, thus protecting neuronal cells from damage.
Properties
IUPAC Name |
N-prop-2-enylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGCAOWAAOWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291774 | |
Record name | n-allylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16250-37-6 | |
Record name | 16250-37-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-allylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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